Paroxetine maleate (CAS 64006-44-6) addresses the photodegradation and dissolution variability of hydrochloride salts in sustained-release formulations. Key procurement advantages: • Near-water insolubility enables zero-order release from hydrophobic matrices without complex polymer coatings. • Superior photostability prevents discoloration during wet granulation, eliminating need for light-shielded equipment. • Serves as a certified reference standard: mp 136-138°C, [α]D -87° (EtOH) for impurity profiling.
Paroxetine maleate (CAS 64006-44-6) is a highly specific salt form of the well-characterized selective serotonin reuptake inhibitor (SSRI) paroxetine. While the molecule’s core pharmacological activity targets the serotonin transporter, the selection of the maleate salt is primarily driven by its unique physicochemical properties rather than biological differentiation. In industrial and advanced laboratory settings, paroxetine maleate is procured to leverage its distinct solubility profile, polymorphic stability (particularly Form B), and alternative processability compared to the ubiquitous hydrochloride salts. These attributes make it a critical precursor for specialized formulation research, sustained-release matrix development, and analytical reference standards .
Supports serotonin transporter occupancy and selectivity profiling
May support drug-drug interaction and metabolism studies
Calibration and method validation in forensic toxicology
Substituting paroxetine maleate with the more common paroxetine hydrochloride hemihydrate introduces critical failures in formulation compatibility and processability. The hydrochloride hemihydrate is known to suffer from limited photostability, often resulting in undesired coloration during classical wet granulation and tableting processes. Furthermore, the aqueous solubility of the hydrochloride hemihydrate (~5.4 mg/mL) is significantly higher than that of the maleate salt, which is virtually insoluble in water. If a manufacturer substitutes the maleate with the hydrochloride salt in a matrix designed for strict dissolution control, the resulting formulation will likely fail its release kinetics profile, leading to premature API dumping. Consequently, the maleate salt must be explicitly procured when low aqueous solubility and high processing stability are required [1].
SERT binding profile differs across SSRIs; paroxetine selectivity may not transfer to fluoxetine or citalopram, potentially altering assay specificity.
CYP2D6 inhibition potency is compound-specific; substituting with sertraline could underrepresent inhibitory effects in drug metabolism models.
Maleate salt form provides defined organic solubility and stability; hydrochloride salt may not support high-concentration DMSO stock protocols.
Paroxetine maleate exhibits an extremely low aqueous solubility profile, categorized as practically insoluble in water, in stark contrast to paroxetine hydrochloride hemihydrate, which demonstrates an aqueous solubility of approximately 5.4 mg/mL at room temperature [1]. This profound difference in hydration thermodynamics dictates the compound's behavior in gastrointestinal or simulated aqueous media.
| Evidence Dimension | Aqueous Solubility at 20-25°C |
| Target Compound Data | Insoluble in water |
| Comparator Or Baseline | ~5.4 mg/mL (Paroxetine hydrochloride hemihydrate) |
| Quantified Difference | >50-fold reduction in aqueous solubility |
| Conditions | Standard aqueous media at room temperature |
The near-zero aqueous solubility of the maleate salt makes it a superior choice compared to the hydrochloride salt for engineering extended-release formulations where rapid API dissolution must be strictly avoided.
Industrial processing of paroxetine hydrochloride hemihydrate is frequently complicated by its limited photostability, which induces undesired coloration (often pink or brown degradation products) during classical wet tableting procedures [1]. Paroxetine maleate, particularly in its stable polymorphic Form B, resists this photolytic degradation and maintains its white to off-white crystalline appearance under equivalent wet processing and light exposure conditions[2].
| Evidence Dimension | Visual and chemical stability during wet processing |
| Target Compound Data | Maintains white/off-white color; chemically stable |
| Comparator Or Baseline | Undesired photolytic coloration (Paroxetine hydrochloride hemihydrate) |
| Quantified Difference | Elimination of process-induced photolytic coloration |
| Conditions | Classical wet granulation and tableting exposure |
Procuring the maleate salt eliminates the need for costly light-shielding manufacturing environments or forced transitions to dry granulation methods.
Paroxetine maleate exists in at least two distinct polymorphic states: Form A and Form B. X-ray diffraction and stability studies demonstrate that Form B possesses significantly higher chemical stability and lower hygroscopicity compared to the metastable Form A [1]. This superior thermodynamic stability prevents spontaneous polymorphic transitions during prolonged storage, a critical metric for API shelf-life validation.
| Evidence Dimension | Polymorphic and chemical stability over time |
| Target Compound Data | High stability, no phase transition (Form B) |
| Comparator Or Baseline | Lower stability, potential transition (Form A) |
| Quantified Difference | Superior thermodynamic stability and extended shelf-life |
| Conditions | Long-term storage and standard pharmaceutical excipient compatibility |
Buyers must specify or verify the polymorphic form of paroxetine maleate (favoring Form B) to ensure batch-to-batch reproducibility and prevent formulation failures over time.
Differential scanning calorimetry (DSC) and melting point analyses reveal that paroxetine maleate possesses a distinct thermal signature, with a melting point range of 136-138°C (when crystallized from ethanol-ether), which is clearly distinguishable from paroxetine hydrochloride hemihydrate (129-131°C) [1]. This distinct endothermic peak allows for rapid and unambiguous identification of the salt form during incoming quality control.
| Evidence Dimension | Melting Point |
| Target Compound Data | 136-138°C |
| Comparator Or Baseline | 129-131°C (Paroxetine hydrochloride hemihydrate) |
| Quantified Difference | +5 to +9°C shift in melting point |
| Conditions | Standard capillary or DSC melting point apparatus |
This distinct thermal metric allows QA/QC departments to definitively verify salt identity and purity upon procurement, preventing cross-contamination with the hydrochloride form.
Due to its near-insolubility in water compared to the hydrochloride salt, paroxetine maleate is highly suited for integration into hydrophobic matrix tablets or extended-release capsules. Formulators can leverage this low solubility to achieve zero-order release kinetics without relying excessively on complex polymer coatings [1].
In facilities where dry granulation or direct compression is not feasible, paroxetine maleate serves as a highly reliable API choice. Its resistance to the photolytic coloration that typically plagues paroxetine hydrochloride hemihydrate during wet tableting ensures a consistent, aesthetically acceptable final product without requiring specialized light-shielding equipment [2].
Paroxetine maleate is heavily utilized as a certified reference material (CRM) in analytical laboratories. Its distinct chromatographic behavior, specific optical rotation (-87° in ethanol), and unique melting point (136-138°C) make it an essential standard for validating the absence of maleate cross-contamination in hydrochloride API batches [3].
Irritant